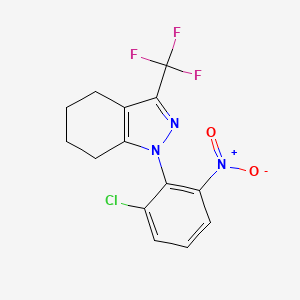
1-(2-chloro-6-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound characterized by the presence of a chloro-nitrophenyl group, a trifluoromethyl group, and a tetrahydroindazole core
Preparation Methods
The synthesis of 1-(2-chloro-6-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include nitration, chlorination, and cyclization reactions under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-chloro-6-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloro-6-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
1-(2-chloro-6-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be compared with similar compounds such as:
- 1-(2-chloro-6-nitrophenyl)-3-(methyl)-4,5,6,7-tetrahydro-1H-indazole
- 1-(2-chloro-6-nitrophenyl)-3-(ethyl)-4,5,6,7-tetrahydro-1H-indazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C14H11ClF3N3O2 |
|---|---|
Molecular Weight |
345.70 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-9-5-3-7-11(21(22)23)12(9)20-10-6-2-1-4-8(10)13(19-20)14(16,17)18/h3,5,7H,1-2,4,6H2 |
InChI Key |
HDCDPJHAEOHYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


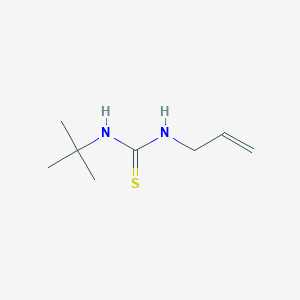
![1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one](/img/structure/B10907686.png)
![2-(4-tert-Butylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10907687.png)
![2-[(3-Methylbutanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10907694.png)
![N'~1~,N'~5~-bis[(1E)-1-(4-hydroxyphenyl)propylidene]pentanedihydrazide](/img/structure/B10907697.png)
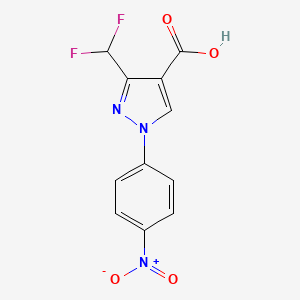
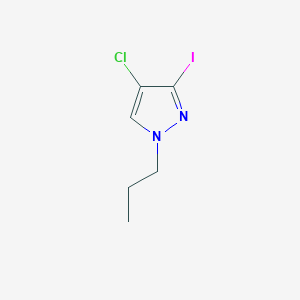
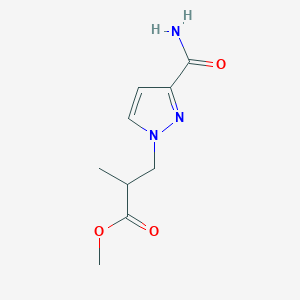
![1-[(2-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907733.png)
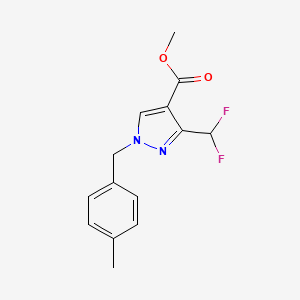
![N-(4-{(4E)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide](/img/structure/B10907750.png)
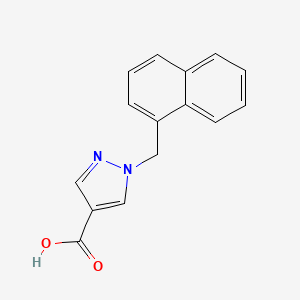
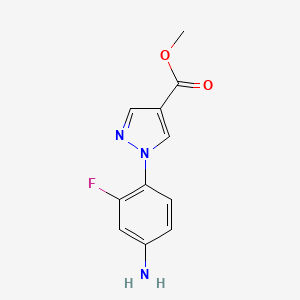
![1-(3-methoxypropyl)-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10907770.png)
